molecular formula C10H10ClNO6S B5829840 (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid CAS No. 59724-86-6

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid

Cat. No.: B5829840
CAS No.: 59724-86-6
M. Wt: 307.71 g/mol
InChI Key: IICKAQHDPQCPOL-UHFFFAOYSA-N
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Description

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is a chemical compound with the molecular formula C10H10ClNO6S and a molecular weight of 307.71 g/mol . This compound is characterized by the presence of a carboxymethyl group, a 4-chloro-benzenesulfonyl group, and an amino-acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid typically involves the reaction of 4-chloro-benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then carboxymethylated using chloroacetic acid under basic conditions. The overall reaction can be summarized as follows:

    Formation of Sulfonamide:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Amino or thiol derivatives.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

    Protein Modification: Reacting with amino acid residues in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (Carboxymethyl-(4-bromo-benzenesulfonyl)-amino)-acetic acid
  • (Carboxymethyl-(4-fluoro-benzenesulfonyl)-amino)-acetic acid
  • (Carboxymethyl-(4-methyl-benzenesulfonyl)-amino)-acetic acid

Uniqueness

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is unique due to the presence of the 4-chloro-benzenesulfonyl group, which imparts specific chemical properties such as increased reactivity and stability. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[carboxymethyl-(4-chlorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICKAQHDPQCPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC(=O)O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213123
Record name N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-86-6
Record name N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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